molecular formula C15H15ClN2O2 B7628943 N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

Cat. No.: B7628943
M. Wt: 290.74 g/mol
InChI Key: LMBJENSSCHMQEC-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a phenoxybutanamide moiety

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-8-9-17-14(11-12)18-15(19)7-4-10-20-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJENSSCHMQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide typically involves the following steps:

    Formation of 4-chloropyridin-2-ylamine: This can be achieved by chlorination of 2-aminopyridine using reagents such as thionyl chloride or phosphorus oxychloride.

    Synthesis of 4-phenoxybutanoic acid: This involves the reaction of phenol with butyric acid under acidic conditions to form the ester, followed by hydrolysis to yield the acid.

    Amidation Reaction: The final step involves the coupling of 4-chloropyridin-2-ylamine with 4-phenoxybutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenoxybutanamide moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

Scientific Research Applications

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The phenoxybutanamide moiety may interact with hydrophobic pockets in the target protein, while the pyridine ring can form hydrogen bonds or π-π interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloropyridin-2-yl)-4-phenoxybutanoic acid
  • N-(4-chloropyridin-2-yl)-4-phenoxybutylamine
  • N-(4-chloropyridin-2-yl)-4-phenoxybutylthiol

Uniqueness

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is unique due to its specific combination of a chloropyridine ring and a phenoxybutanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not as readily achievable with similar compounds.

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